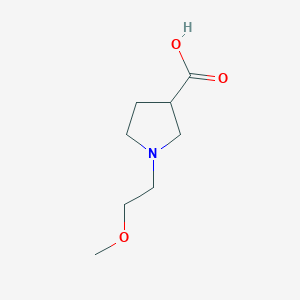![molecular formula C8H10Cl2N4O B1390644 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1181458-05-8](/img/structure/B1390644.png)
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Overview
Description
The compound “[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: A key aspect of the scientific research on related compounds involves their synthesis. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through a high-yielding polyphosphoric acid condensation route, involving the reaction of p-toluic hydrazide and glycine. This process was characterized using UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Biological and Pharmacological Activities
- Anticonvulsant Properties: Schiff bases of 3-aminomethyl pyridine, through a condensation reaction with substituted aryl aldehydes/ketones, have shown anticonvulsant activity. This indicates a potential application of related compounds in seizure protection and neurological disorders (Pandey & Srivastava, 2011).
- Antitumor Activity: Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the queried compound, have been investigated for their antitumor activity. These compounds, through structural modification and incorporation of bioactive moieties, showed promising results in in vitro anti-cancer activity assessments (Maftei et al., 2016).
- Antimicrobial and Antimycobacterial Activity: Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation revealed antimicrobial activities. These compounds, including various pyridinyl methanamine derivatives, demonstrated effectiveness against certain microbes (Bayrak et al., 2009).
Catalytic and Chemical Properties
- Catalytic Applications in Oxidation Reactions: Diiron(III) complexes with tridentate 3N ligands, including pyridinyl methanamine derivatives, have been studied for their potential in catalyzing selective hydroxylation of alkanes. This indicates a potential application in industrial and chemical processes (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity and Imaging Applications
- Photocytotoxicity in Red Light: Iron(III) complexes containing pyridinyl methanamine derivatives exhibited photocytotoxicity in red light, showing potential for use in targeted cancer therapy and imaging applications. These complexes were ingested in the nuclei of certain cells, interacting with DNA and generating reactive oxygen species upon light exposure (Basu et al., 2014).
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities, such as anticancer, antimicrobial, and antiviral activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNMUUCUBOZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)





![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)




